molecular formula C11H14N2O4 B13178042 6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13178042
M. Wt: 238.24 g/mol
InChI Key: IRMDQYGUJAOOAJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy and nitro groups in the structure of this compound adds to its chemical reactivity and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. In this reaction, phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For this compound, specific starting materials and conditions would be chosen to introduce the methoxy and nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy or nitro groups.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrahydroisoquinolines with various functional groups.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to act as an electron acceptor, while the methoxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

6,7-dimethoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14N2O4/c1-16-9-5-7-6-12-4-3-8(7)10(13(14)15)11(9)17-2/h5,12H,3-4,6H2,1-2H3

InChI Key

IRMDQYGUJAOOAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCNCC2=C1)[N+](=O)[O-])OC

Origin of Product

United States

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